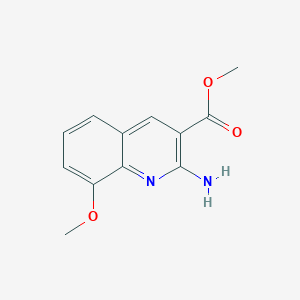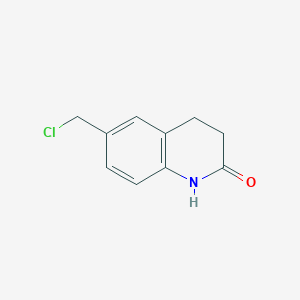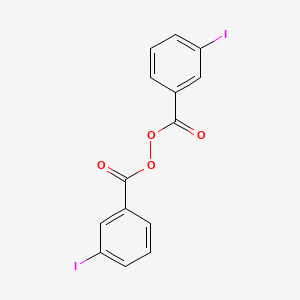
Bis(3-iodobenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-iodobenzoyl) Peroxide is an organic peroxide compound with the molecular formula C14H8I2O4. It is characterized by the presence of two 3-iodobenzoyl groups connected by a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-iodobenzoyl) Peroxide typically involves the reaction of 3-iodobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
[ 2 \text{C}_7\text{H}_4\text{IO}_2 + \text{H}_2\text{O}2 \rightarrow \text{C}{14}\text{H}_8\text{I}_2\text{O}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-iodobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, it can be reduced to form 3-iodobenzoic acid.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents such as halogens or nucleophiles are used in the presence of catalysts or under specific conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and 3-iodobenzoic acid.
Reduction: The primary product is 3-iodobenzoic acid.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Bis(3-iodobenzoyl) Peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in various organic synthesis processes.
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(3-iodobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: A widely used organic peroxide with similar oxidizing properties but without the iodine atoms.
Di-tert-butyl Peroxide: Another organic peroxide used as an initiator in polymerization reactions.
Bis(4-chlorobenzoyl) Peroxide: Similar in structure but with chlorine atoms instead of iodine.
Uniqueness
Bis(3-iodobenzoyl) Peroxide is unique due to the presence of iodine atoms, which impart specific reactivity and properties. The iodine atoms enhance its oxidizing power and make it suitable for specialized applications where other peroxides may not be effective.
Propriétés
Formule moléculaire |
C14H8I2O4 |
|---|---|
Poids moléculaire |
494.02 g/mol |
Nom IUPAC |
(3-iodobenzoyl) 3-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
Clé InChI |
WDJGALDSMUTURZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=O)OOC(=O)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Tetrazole-5-thione, 1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-](/img/structure/B15332472.png)
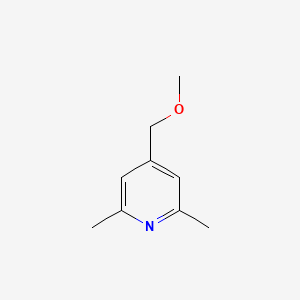
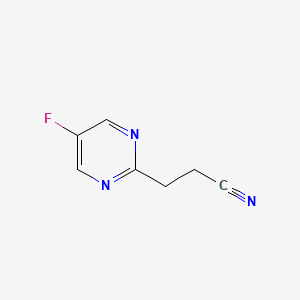
![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)

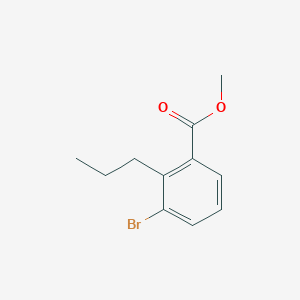
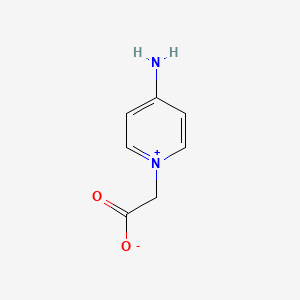
![5,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332500.png)
![(S)-5-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one](/img/structure/B15332508.png)

![8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclopropane]-5-one](/img/structure/B15332518.png)
